molecular formula C15H29NO2 B6340501 tert-Butyl 3-(cyclooctylamino)propanoate CAS No. 1221346-07-1

tert-Butyl 3-(cyclooctylamino)propanoate

Cat. No.: B6340501
CAS No.: 1221346-07-1
M. Wt: 255.40 g/mol
InChI Key: DUQKKCVNCOKVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

tert-Butyl 3-(cyclooctylamino)propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(cyclooctylamino)propanoate has garnered interest in various scientific research areas due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclooctylamino)propanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 3-(cyclooctylamino)propanoate can be compared with other similar compounds such as:

  • tert-Butyl 3-(2-cyanoethoxy)propanoate
  • tert-Butyl 3-(cyclohexylamino)propanoate

These compounds share similar structural features but differ in their functional groups and specific applications.

Biological Activity

tert-Butyl 3-(cyclooctylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C_{13}H_{25}N_{1}O_{2}
  • Molecular Weight : 227.35 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The incorporation of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Comparative Studies

Recent studies have compared the biological activity of this compound with other derivatives, particularly focusing on the effects of substituents on metabolic stability and efficacy.

CompoundLipophilicity (log D)Metabolic StabilityBiological Activity
This compound2.11ModerateActive against specific targets
CF3-cyclobutane analogue2.51Increased stabilityEnhanced activity in certain assays

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate effectiveness, with an IC50 value indicating significant antifungal activity.
  • Cancer Research : In cancer models, the compound showed potential as an inhibitor of tumor growth, particularly in prostate cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis.

Research Findings

  • Lipophilicity : The presence of the tert-butyl group significantly influences the lipophilicity of the compound, which is crucial for its absorption and distribution in biological systems. Studies indicate that replacing this group with more polar substituents can lead to decreased bioactivity due to reduced membrane permeability.
  • Metabolic Stability : The metabolic stability of this compound is influenced by its structural characteristics. Research suggests that while it maintains moderate stability, modifications to the cyclooctyl moiety could enhance its resistance to metabolic degradation.

Properties

IUPAC Name

tert-butyl 3-(cyclooctylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQKKCVNCOKVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.